

Atriopeptin II: A Comparative Guide to its Physiological Outcomes

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Compound of Interest		
Compound Name:	Atriopeptin II (rat, mouse)	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atriopeptin II's physiological effects, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the correlation between Atriopeptin II levels and various physiological outcomes.

Atriopeptin II: An Overview

Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), is a 23-amino acid peptide hormone primarily synthesized and secreted by cardiac muscle cells in the atria of the heart.[1] [2][3] Its release is stimulated by atrial wall stretching, which can be caused by increased blood volume.[1][4][5] Atriopeptin II plays a crucial role in cardiovascular and renal homeostasis.[6] It is part of the natriuretic peptide family, which also includes B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP).[1][7] The primary function of Atriopeptin II is to reduce expanded extracellular fluid volume by increasing renal sodium excretion.[1]

Correlating Atriopeptin II Levels with Physiological Outcomes

The physiological effects of Atriopeptin II are diverse, impacting blood pressure, renal function, and cardiovascular health. Its levels have been studied in various physiological and pathophysiological states.



Blood Pressure Regulation

Atriopeptin II administration leads to a dose-dependent reduction in arterial blood pressure.[8] [9] This hypotensive effect is achieved through vasodilation, which reduces systemic vascular resistance, and a decrease in blood volume.[5] However, the relationship between endogenous Atriopeptin II levels and hypertension is complex. Some studies have found that patients with essential hypertension do not have elevated levels of ANP; in fact, they may be slightly decreased compared to normotensive individuals.[10]

Table 1: Effect of Atriopeptin II Infusion on Blood Pressure

Subject	Dose of Atriopeptin II (ANP)	Outcome	Reference
Anesthetized Hypertensive Rats	2.5 to 10 micrograms/kg (bolus)	Dose-related reductions in blood pressure.[8]	[8]
Anesthetized Normotensive Rats	2.5 to 10 micrograms/kg (bolus)	Dose-related reductions in blood pressure.[8]	[8]
Conscious Spontaneously Hypertensive Rats	1 microgram/kg + 2 micrograms/kg/hr (infusion)	Gradual decrease in blood pressure.[9]	[9]
Conscious Spontaneously Hypertensive Rats	10 micrograms/kg + 20 micrograms/kg/hr (infusion)	Gradual decrease in blood pressure.[9]	[9]
Conscious Sheep	0.1 nmol/kg/min for 30 min (infusion)	9% decrease in arterial pressure.[11]	[11]
Humans with Chronic Renal Insufficiency	0.05 and 0.1 microgram/kg/min (infusion)	Significant falls in mean arterial pressure by the last hour of infusion.[12]	[12]

Renal Function



Atriopeptin II is a potent diuretic and natriuretic agent, meaning it increases urine and sodium excretion, respectively.[2][3] It achieves this by:

- Increasing the glomerular filtration rate (GFR).[8][13]
- Inhibiting sodium reabsorption in the collecting duct.[1][13]
- Suppressing the renin-angiotensin-aldosterone system (RAAS), which promotes sodium and water retention.[4][5]

Table 2: Effect of Atriopeptin II on Renal Parameters

Subject	Dose of Atriopeptin II (ANP)	Outcome	Reference
Anesthetized Hypertensive Rats	2.5 to 10 micrograms/kg (bolus)	Significant increases in glomerular filtration rate, urine flow, and absolute and fractional excretion of sodium and potassium in the non-clipped kidney.[8]	[8]
Humans with Chronic Renal Insufficiency	0.005 to 0.1 micrograms/kg/min (infusion)	Significant increase in absolute and fractional sodium excretion. Significant increases in urinary excretion of chloride, calcium, and phosphorus. GFR increased by >20% in 5 of 16 subjects.[12]	[12]

Heart Failure



In congestive heart failure (CHF), the heart's pumping ability is compromised, leading to increased cardiac volume and pressure.[14] This stimulates the release of Atriopeptin II as a compensatory mechanism.[14] Plasma levels of ANP are significantly elevated in patients with CHF, often 10 to 100 times higher than in healthy individuals.[15] While initially protective, the sustained high levels of ANP in chronic heart failure can lead to a blunted physiological response.[14][16]

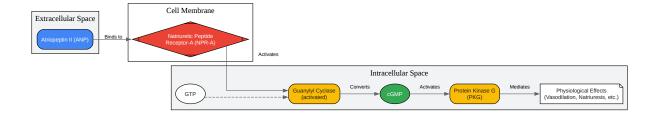
Table 3: Atriopeptin II (ANP) Levels in Heart Failure

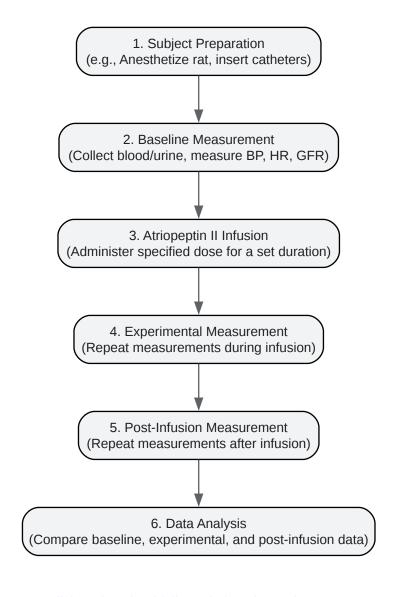
Condition	Plasma ANP Levels	Observation	Reference
Normal Healthy Individuals	Approximately 10 fmol/ml (20 pg/ml)[15]	Baseline levels.	[15]
Congestive Heart Failure	Elevated 10–100-fold compared to normal.	Correlates with the severity of symptomatic heart failure.[15] However, the natriuretic and vasodilator responses to ANP are often blunted.[16]	[15][16]

Atriopeptin II Signaling Pathway

Atriopeptin II exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[6] This binding activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[6][17] cGMP then acts as a second messenger to mediate the various physiological responses.[6]







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